molecular formula C9H9BrN4O2 B2385611 2-[2-(4-BROMOPHENYL)HYDRAZIN-1-YLIDENE]PROPANEDIAMIDE CAS No. 69211-01-4

2-[2-(4-BROMOPHENYL)HYDRAZIN-1-YLIDENE]PROPANEDIAMIDE

Cat. No.: B2385611
CAS No.: 69211-01-4
M. Wt: 285.101
InChI Key: WYVNOYMUWRLADH-UHFFFAOYSA-N
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Description

2-[2-(4-BROMOPHENYL)HYDRAZIN-1-YLIDENE]PROPANEDIAMIDE is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and environmental applications. This compound is known for its unique structure and properties, making it a subject of interest in various fields of study.

Preparation Methods

The synthesis of 2-[2-(4-BROMOPHENYL)HYDRAZIN-1-YLIDENE]PROPANEDIAMIDE involves several steps. One common method includes the reaction of 4-bromobenzoyl chloride with hydrazine hydrate to form 4-bromobenzohydrazide. This intermediate is then reacted with malonic acid in the presence of a dehydrating agent to yield the final product . The reaction conditions typically involve refluxing the reactants in an appropriate solvent, such as ethanol or methanol, under controlled temperatures.

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity.

Chemical Reactions Analysis

2-[2-(4-BROMOPHENYL)HYDRAZIN-1-YLIDENE]PROPANEDIAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

2-[2-(4-BROMOPHENYL)HYDRAZIN-1-YLIDENE]PROPANEDIAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, although more studies are needed to confirm its efficacy and safety.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[2-(4-BROMOPHENYL)HYDRAZIN-1-YLIDENE]PROPANEDIAMIDE involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed that the compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of inflammation or microbial growth.

Comparison with Similar Compounds

2-[2-(4-BROMOPHENYL)HYDRAZIN-1-YLIDENE]PROPANEDIAMIDE can be compared with other similar compounds, such as:

    2-[2-(4-Chlorophenyl)hydrazinylidene]propanediamide: Similar structure but with a chlorine atom instead of bromine.

    2-[2-(4-Fluorophenyl)hydrazinylidene]propanediamide: Contains a fluorine atom instead of bromine.

    2-[2-(4-Methylphenyl)hydrazinylidene]propanediamide: Features a methyl group in place of the bromine atom.

The uniqueness of this compound lies in its specific bromine substitution, which can influence its reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

2-[(4-bromophenyl)hydrazinylidene]propanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN4O2/c10-5-1-3-6(4-2-5)13-14-7(8(11)15)9(12)16/h1-4,13H,(H2,11,15)(H2,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYVNOYMUWRLADH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NN=C(C(=O)N)C(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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